GSK3368715(EPZ019997) 3HCl
説明
GSK3368715(EPZ019997) 3HCl is a first-in-class, reversible inhibitor of type I protein methyltransferases (PRMTs) that has demonstrated anticancer activity in preclinical studies . It is a potent inhibitor of PRMT1, 3, 4, 6, and 8 with Ki app values ranging from 1.5 to 81 nM .
Molecular Structure Analysis
The molecular structure of GSK3368715(EPZ019997) 3HCl is C20H41Cl3N4O2 . The exact structure can be found in the PubChem database .Physical And Chemical Properties Analysis
The molecular weight of GSK3368715(EPZ019997) 3HCl is 475.9 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.科学的研究の応用
Anti-Tumor Activity and Synergistic Effects with PRMT5 Inhibition
GSK3368715, a potent inhibitor of type I protein arginine methyltransferases (PRMTs), shows promising anti-tumor effects in human cancer models. Its inhibition of type I PRMTs, which are implicated in human cancers, positions it as a potential therapeutic agent in oncology. Notably, its anti-tumor activity is enhanced when combined with PRMT5 inhibition. The deletion of the methylthioadenosine phosphorylase gene (MTAP) correlates with sensitivity to GSK3368715 in cell lines, suggesting MTAP status as a biomarker for patient selection in cancer treatment (Fedoriw et al., 2019).
Role in DNA-Encoded Library Technology for Drug Discovery
GSK3368715, discovered through DNA-encoded chemical library technology (ELT), demonstrates the potential of ELT in drug discovery. While not directly related to GSK3368715, this technology, which combines combinatorial chemistry and molecular biology, has successfully led to the discovery of compounds like GSK2256294, a sEH inhibitor. This underscores the utility of such technology in identifying new drugs, potentially including GSK3368715 derivatives (Belyanskaya et al., 2017).
PRMT5 Inhibition in Cancer Treatment
GSK3368715's related compound, EPZ015666 (GSK3235025), a selective inhibitor of PRMT5, has shown efficacy in mantle cell lymphoma (MCL) models. The inhibition of PRMT5 results in antiproliferative effects in vitro and in vivo MCL models, indicating the potential of GSK3368715 and related compounds in targeted cancer therapies (Chan-Penebre et al., 2015).
作用機序
Safety and Hazards
In a Phase 1 study, GSK3368715 was evaluated for safety in adults with advanced-stage solid tumors. Dose-limiting toxicities were reported in 25% of patients at a 200mg dose. A higher-than-expected incidence of thromboembolic events (TEEs) led to the study’s early termination . It is also noted to be toxic and a moderate to severe irritant to the skin and eyes .
特性
IUPAC Name |
N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;trihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O2.3ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;;;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);3*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFPGRMCKLUHTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41Cl3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GSK3368715 3HCl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。